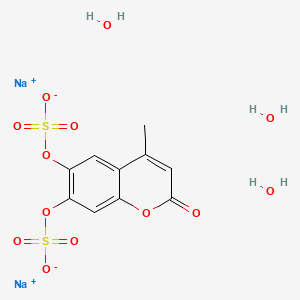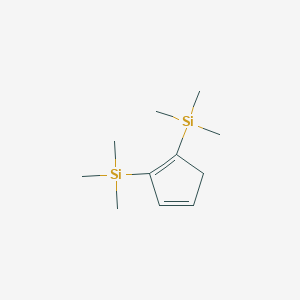
(Cyclopenta-1,3-diene-1,2-diyl)bis(trimethylsilane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(trimethylsilyl)cyclopentadiene is an organosilicon compound with the chemical formula C11H22Si2. It is a colorless liquid that is used in the synthesis of various metal cyclopentadienyl complexes. This compound is particularly interesting due to its fluxional structure, which means that the positions of its atoms can change rapidly, making it a subject of study in gas phase NMR spectroscopy .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(trimethylsilyl)cyclopentadiene is typically synthesized by reacting trimethylsilyl chloride with sodium cyclopentadienide. The reaction proceeds as follows:
(CH3)3SiCl+NaC5H5→C5H5Si(CH3)3+NaCl
This reaction is carried out under an inert atmosphere to prevent the reactants from reacting with moisture or oxygen in the air .
Industrial Production Methods
While specific industrial production methods for bis(trimethylsilyl)cyclopentadiene are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes using larger reactors and ensuring stringent control over reaction conditions to maintain product purity and yield.
Chemical Reactions Analysis
Types of Reactions
Bis(trimethylsilyl)cyclopentadiene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in substitution reactions where the trimethylsilyl groups are replaced by other functional groups.
Diels-Alder Reactions: It reacts with dienophiles to form Diels-Alder adducts.
Oxidation and Reduction: Although less common, it can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Trimethylsilyl Chloride: Used in the initial synthesis.
Dichloroketen: Reacts with bis(trimethylsilyl)cyclopentadiene to form specific adducts.
N-Phenylmaleimide: Used in Diels-Alder reactions with silylated methylcyclopentadienes.
Major Products
Diels-Alder Adducts: Formed from reactions with dienophiles.
Substituted Cyclopentadienes: Resulting from substitution reactions.
Scientific Research Applications
Bis(trimethylsilyl)cyclopentadiene has several applications in scientific research:
Chemistry: Used in the synthesis of metal cyclopentadienyl complexes, which are important in catalysis and materials science.
Biology: While not directly used in biological systems, its derivatives can be used in the study of biological processes.
Industry: Used in the production of advanced materials and as a precursor in various chemical syntheses.
Mechanism of Action
The mechanism of action of bis(trimethylsilyl)cyclopentadiene involves its ability to form stable complexes with metals. The trimethylsilyl groups provide steric protection, making the compound less reactive and more stable. This stability allows it to participate in various chemical reactions without decomposing .
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl Cyclopentadiene: Similar in structure but with only one trimethylsilyl group.
Bis(trimethylsilyl)acetylene: Another organosilicon compound with similar reactivity.
Tetramethylsilane: Used as a reference compound in NMR spectroscopy
Uniqueness
Bis(trimethylsilyl)cyclopentadiene is unique due to its fluxional behavior and its ability to form stable complexes with metals. This makes it particularly useful in the synthesis of metal cyclopentadienyl complexes, which are important in various catalytic processes .
Properties
CAS No. |
32572-54-6 |
|---|---|
Molecular Formula |
C11H22Si2 |
Molecular Weight |
210.46 g/mol |
IUPAC Name |
trimethyl-(2-trimethylsilylcyclopenta-1,3-dien-1-yl)silane |
InChI |
InChI=1S/C11H22Si2/c1-12(2,3)10-8-7-9-11(10)13(4,5)6/h7-8H,9H2,1-6H3 |
InChI Key |
HQLHTFLIBOBBPQ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=C(C=CC1)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


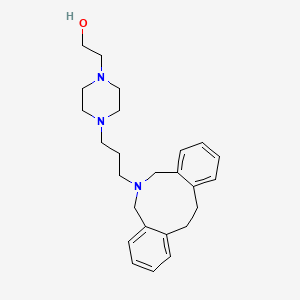

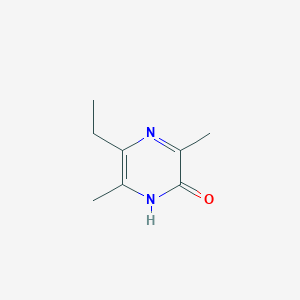
![1-(3,4-dimethoxyphenyl)-3-{[2-methoxy-4-(1H-tetrazol-1-yl)phenyl]amino}propan-1-one](/img/structure/B13824495.png)
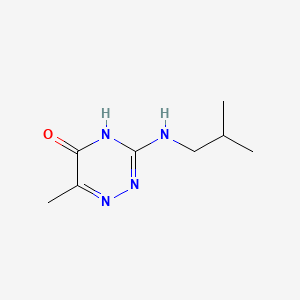
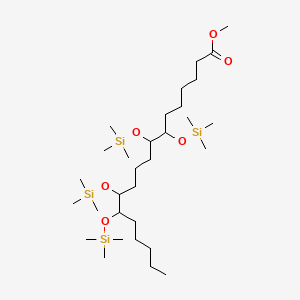
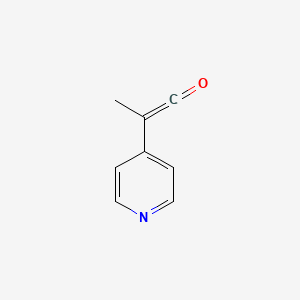
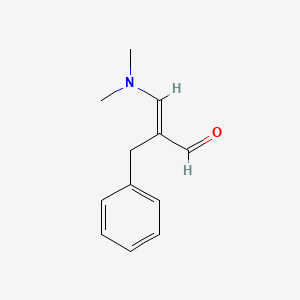
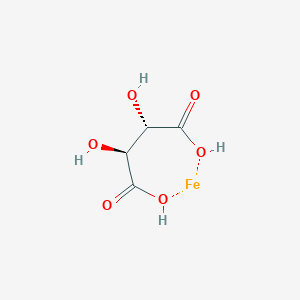

![4-(methoxymethyl)-6-methyl-2-[2-[(Z)-(2-methylindol-3-ylidene)methyl]hydrazinyl]pyridine-3-carbonitrile](/img/structure/B13824531.png)
![4-Butan-2-yl-2-[3-(4-butan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4,5-dihydro-1,3-oxazole](/img/structure/B13824539.png)

